molecular formula C11H17F2NO4 B2846219 2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-2,2-difluoroacetic acid CAS No. 1784795-35-2

2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-2,2-difluoroacetic acid

Cat. No.: B2846219
CAS No.: 1784795-35-2
M. Wt: 265.257
InChI Key: JTQBZERVEIEJCV-UHFFFAOYSA-N
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Description

2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-2,2-difluoroacetic acid is a chemical compound with the molecular formula C12H19F2NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains both carboxylic acid and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-2,2-difluoroacetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine and difluoromethylating agents.

    Reaction Conditions:

    Esterification: The carboxylic acid group is then esterified using tert-butyl alcohol and a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Substituted pyrrolidine derivatives

Scientific Research Applications

2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-2,2-difluoroacetic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and binding affinity to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Carboxy-difluoro-methyl)-piperidine-1-carboxylic acid tert-butyl ester
  • 3-(Carboxy-difluoro-methyl)-azetidine-1-carboxylic acid tert-butyl ester
  • 3-(Carboxy-difluoro-methyl)-pyrrolidine-1-carboxylic acid methyl ester

Uniqueness

Compared to similar compounds, 2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-2,2-difluoroacetic acid offers unique advantages such as enhanced stability, improved binding affinity, and versatile reactivity. These properties make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,2-difluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-4-7(6-14)11(12,13)8(15)16/h7H,4-6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQBZERVEIEJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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